molecular formula C7H15NO B1346593 N,N-Diisopropylformamide CAS No. 2700-30-3

N,N-Diisopropylformamide

Cat. No.: B1346593
CAS No.: 2700-30-3
M. Wt: 129.2 g/mol
InChI Key: UNBDDZDKBWPHAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diisopropylformamide can be synthesized by reacting formic acid with diisopropylamine . The reaction typically takes place in a high-pressure reaction vessel to ensure uniformity . The mixture is stirred to promote the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-pressure reactors and continuous stirring are common practices to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: N,N-Diisopropylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Diisopropylformamide is employed as an intermediate in organic synthesis. It is used in the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and polymers . In biological research, it serves as a reagent for the synthesis of biologically active molecules. In the medical field, it is used in the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

  • N,N-Dimethylformamide
  • N,N-Diethylformamide
  • N,N-Dibutylformamide
  • N,N-Diphenylformamide

Comparison: N,N-Diisopropylformamide is unique due to its bulky isopropyl groups, which provide steric hindrance and influence its reactivity compared to other formamides. This steric effect can affect the compound’s ability to participate in certain reactions, making it more selective in its reactivity .

Properties

IUPAC Name

N,N-di(propan-2-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)8(5-9)7(3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBDDZDKBWPHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181492
Record name N,N-Bis(1-methylethyl)formamide
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2700-30-3
Record name Diisopropylformamide
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Record name 2700-30-3
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Record name N,N-Bis(1-methylethyl)formamide
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Record name N,N-bis(1-methylethyl)formamide
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Record name N,N-Diisopropylformamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of N,N-Diisopropylformamide influence its internal rotation and what are the implications?

A1: Steric effects play a dominant role in the internal rotation of N,N-dialkylformamides like this compound. [] Specifically, increasing the size of the alkyl substituent, in this case, isopropyl groups, leads to a decrease in the torsional barrier height. This decrease in barrier height can affect the molecule's conformational preference and overall reactivity. []

Q2: How does this compound interact with aromatic solvents like benzene?

A2: this compound interacts with benzene through a time-averaged solvent cluster model. [] This model suggests that the amide forms weak associations with benzene molecules, leading to characteristic shifts in the Nuclear Magnetic Resonance (NMR) spectrum, known as benzene dilution shifts (ASIS). These shifts provide valuable information about the amide's structure and its interactions with the solvent environment. []

Q3: Can you elaborate on the conformational behavior of this compound?

A3: Research utilizing a combination of NMR lanthanide-induced shifts and conformational energy calculations revealed that this compound (DIPF) exists as a mixture of two primary conformations. [] The study demonstrated that DIPF predominantly adopts a conformation where the carbonyl group and one of the isopropyl groups are oriented on the same side of the N-C bond, while the other isopropyl group points in the opposite direction. This conformational preference significantly influences its interactions with other molecules. []

Q4: Are there any studies examining the magnetic properties of compounds containing this compound?

A4: Research explored the magnetic behavior of a one-dimensional azido-bridged cobalt(II) complex incorporating this compound (DIPF) as a ligand, denoted as [Co2(N3)4(DIPF)2]. [] This complex exhibited slow magnetic relaxation, characteristic of single-chain magnets. Interestingly, the study highlighted how varying the size of amide ligands, from DMF to DEF to DIPF, influenced the coordination geometry of cobalt ions and the overall magnetic properties of the resulting chains. []

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